REACTION_CXSMILES
|
C([N:4]1[C:16]2[C:11](=[CH:12][C:13](Br)=[C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]3=2)[C:10]2[C:5]1=[CH:6][CH:7]=[C:8]1[CH:25]=[CH:24][CH:23]=[CH:22][C:9]1=2)(=O)C.S1C2C=CC=CC=2N=C1C1C=CC(B(O)O)=CC=1.C(=O)([O-])[O-].[K+].[K+].C(O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:22]1[C:9]2=[C:10]3[C:5](=[CH:6][CH:7]=[C:8]2[CH:25]=[CH:24][CH:23]=1)[NH:4][C:16]1[C:11]3=[CH:12][CH:13]=[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]2=1 |f:2.3.4,^1:63,65,84,103|
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Name
|
7-acetyl-12-bromo-7H-dibenzo [a,g]carbazole
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Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C2=CC=C3C(=C2C2=CC(=C4C(=C12)C=CC=C4)Br)C=CC=C3
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
refluxed under nitrogen for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the toluene layer was removed
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C1=C1C3=CC=C4C(=C3NC1=CC2)C=CC=C4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |